SR-8993

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H37FN4 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

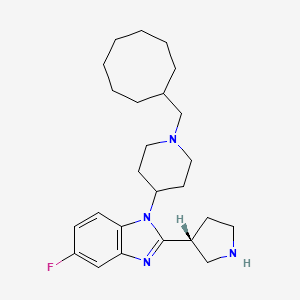

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole |

InChI |

InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1 |

InChI Key |

UTSJKSDPSCCJFP-HXUWFJFHSA-N |

Isomeric SMILES |

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5 |

Canonical SMILES |

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacology of SR-8993: A Novel Nociceptin/Orphanin FQ Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-8993 is a potent, selective, and brain-penetrant small molecule agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in a range of neuropsychiatric disorders, including anxiety, post-traumatic stress disorder (PTSD), and alcohol use disorder.[1][3] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and a summary of key preclinical findings. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding of this novel compound.

Introduction

The NOP receptor and its endogenous ligand, N/OFQ, constitute a unique signaling system within the broader opioid receptor family. While structurally related to classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands and its activation can produce distinct, and sometimes opposing, physiological effects.[4] The NOP system is implicated in a variety of physiological processes, including pain perception, reward, stress, and emotional behavior.[4][5] this compound has emerged as a valuable research tool and potential therapeutic agent for its high affinity and selectivity for the NOP receptor.[3]

Mechanism of Action

This compound acts as a potent agonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1] Upon binding, this compound activates the receptor, leading to the initiation of a downstream signaling cascade. The NOP receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Activation of the NOP receptor by agonists like this compound also leads to the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] This combination of signaling events generally results in a reduction of neuronal excitability and neurotransmitter release.

Signaling Pathway

The binding of this compound to the NOP receptor triggers a cascade of intracellular events, as depicted in the diagram below.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 5. mdpi.com [mdpi.com]

SR-8993: An In-Depth Profile of a Selective NOP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-8993 is a novel, potent, and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors (mu, delta, and kappa). The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance use disorders. Unlike classical opioids, NOP receptor agonists have shown promise in providing analgesia with a reduced risk of respiratory depression, tolerance, and dependence, making them an attractive target for novel therapeutic development. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound for the NOP receptor over other opioid receptors is a key characteristic of its pharmacological profile. The following table summarizes the available quantitative data on the functional potency of this compound at the NOP receptor and its significantly lower potency at the mu-opioid peptide (MOP) and kappa-opioid peptide (KOP) receptors. Data from radioligand binding assays determining the inhibition constant (Ki) for this compound at these receptors were not available in the reviewed literature.

| Receptor | Parameter | Value (nM) |

| NOP | EC50 | 8.8 |

| MOP | EC50 | 4800 ± 3300 |

| KOP | EC50 | > 10,000 (estimated) |

| DOP | Activity | No activity |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in a functional assay.

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically cited in the evaluation of NOP receptor agonists.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the receptor of interest (NOP, MOP, KOP, or DOP).

-

Radioligand specific for each receptor (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69593 for KOP).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor.

-

Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (General Protocol)

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the target receptor are prepared.

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure that G proteins are in an inactive state.

-

Incubation: The membranes are then incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the EC50 and Emax values of the test compound.

Mandatory Visualizations

NOP Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NOP receptor by an agonist such as this compound.

Caption: NOP receptor signaling cascade initiated by this compound.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram outlines the key steps in the [³⁵S]GTPγS functional assay used to determine the potency of this compound.

Caption: Workflow of the [³⁵S]GTPγS functional assay.

SR-8993: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-8993 is a potent and selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor, a promising target for the development of novel therapeutics for a variety of central nervous system disorders. This document provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its plausible synthetic routes. While specific proprietary synthesis protocols are not publicly available, this guide outlines a logical, multi-step synthetic strategy based on established organometallic and heterocyclic chemistry principles. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel NOP receptor modulators.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic core. Its systematic IUPAC name is 1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-((3R)-3-pyrrolidinyl)-1H-benzimidazole .

The key structural features of this compound include:

-

A benzimidazole core, a common scaffold in medicinal chemistry.

-

A fluoro substituent on the benzimidazole ring, which can modulate the compound's physicochemical and pharmacokinetic properties.

-

A chiral pyrrolidine ring attached to the 2-position of the benzimidazole, indicating stereospecificity in its interaction with the NOP receptor.

-

A piperidine ring linked to the benzimidazole nitrogen.

-

A cyclooctylmethyl group attached to the piperidine nitrogen, a bulky lipophilic group that likely contributes to its binding affinity and selectivity.

| Identifier | Value |

| IUPAC Name | 1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-((3R)-3-pyrrolidinyl)-1H-benzimidazole |

| CAS Number | 1594121-16-0 |

| Molecular Formula | C25H37FN4 |

| Molecular Weight | 412.59 g/mol |

Biological Activity

This compound is a high-affinity agonist for the NOP receptor. The following table summarizes its in vitro pharmacological data.

| Parameter | Value | Assay |

| EC50 for NOP Receptor | 8.8 nM | G-protein activation |

| Selectivity | >100-fold vs. μ, δ, κ opioid receptors | Receptor binding assays |

Proposed Retrosynthetic Analysis and Synthesis Pathway

While the precise, industrial-scale synthesis of this compound is not publicly disclosed, a plausible retrosynthetic analysis can be proposed based on its structure and common organic synthesis reactions. This analysis breaks down the complex molecule into simpler, commercially available or readily synthesizable starting materials.

A logical disconnection approach suggests the following key bond formations:

-

Disconnection 1 (C-N bond): The bond between the piperidine nitrogen and the benzimidazole nitrogen.

-

Disconnection 2 (C-N bond): The bond between the benzimidazole C2 carbon and the pyrrolidine nitrogen.

-

Disconnection 3 (C-N bond): The bond between the piperidine nitrogen and the cyclooctylmethyl group.

Based on this analysis, a potential forward synthesis is outlined below.

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols (Representative)

The following are representative experimental protocols for the key transformations in the proposed synthesis of this compound. These are generalized procedures and would require optimization for the specific substrates involved.

Formation of the Benzimidazole Core (Condensation)

The formation of the 2-substituted benzimidazole core can be achieved through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

General Protocol:

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, polyphosphoric acid), add (R)-Boc-proline (1.1 eq).

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole.

N-Arylation of Piperidine (Buchwald-Hartwig Coupling)

The coupling of the benzimidazole nitrogen with the piperidine ring can be accomplished using a palladium-catalyzed cross-coupling reaction.

General Protocol:

-

To a reaction vessel, add 2-((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole (1.0 eq), 4-aminopiperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to 80-110 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole.

Reductive Amination

The final step involves the alkylation of the piperidine nitrogen with the cyclooctylmethyl group via reductive amination.

General Protocol:

-

To a solution of 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole (1.0 eq) and cyclooctanecarbaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give this compound.

Signaling Pathway of NOP Receptor Agonists

This compound, as a NOP receptor agonist, modulates intracellular signaling cascades upon binding to its G-protein coupled receptor (GPCR). The activation of the NOP receptor primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Caption: Simplified signaling pathway of NOP receptor activation by this compound.

Conclusion

This compound is a structurally complex and pharmacologically significant NOP receptor agonist. This guide has provided a detailed overview of its chemical structure and a plausible, multi-step synthetic pathway. The representative experimental protocols for key transformations offer a foundation for the laboratory synthesis of this compound and its analogs. The elucidation of its signaling pathway provides context for its mechanism of action. This information is intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of NOP receptor-targeted therapeutics. Further research into the specific synthetic details and structure-activity relationships of this compound and related compounds will be crucial for advancing this promising area of medicinal chemistry.

SR-8993: A Technical Guide to a Novel NOP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-8993 is a novel, potent, and selective small-molecule agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed through a collaboration between scientists at the University of Miami and Scripps Research Institute, this compound has emerged as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD) and post-traumatic stress disorder (PTSD).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical pharmacology of this compound, with a focus on its mechanism of action, in vivo efficacy, and detailed experimental protocols.

Discovery and Development History

The development of this compound stemmed from research into the role of the NOP receptor in addiction and anxiety-related behaviors. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a member of the opioid receptor family but does not bind traditional opioids.[3] Its endogenous ligand, N/OFQ, was found to modulate stress and reward pathways, suggesting that targeting the NOP receptor could be a viable therapeutic strategy for conditions like AUD and PTSD.

Scientists at the University of Miami and Scripps Research Institute hypothesized that the anxiety and relapse components of addiction might share neurochemical pathways with the anxiety experienced in PTSD.[2] This led to the development of this compound as a potent and brain-penetrant NOP receptor agonist, designed to be highly selective and avoid the narcotic and addictive effects associated with classical opioid receptor agonists.[1][2]

Preclinical evaluation of this compound was spearheaded by the laboratories of Dr. Annika Thorsell at Linköping University, focusing on its effects in models of alcohol use disorder, and Dr. Kerry Ressler at Emory University, investigating its potential in models of PTSD.[1] These studies have provided significant evidence for the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is associated with the modulation of various downstream cellular processes, including ion channel activity and neurotransmitter release, ultimately influencing neuronal excitability and behavior.

Preclinical Pharmacology

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the NOP receptor over other opioid receptors.

| Parameter | Receptor | Value | Reference |

| EC50 | NOP Receptor | 8.8 ± 1.38 nM | [5] |

| EC50 | µ Opioid Receptor | 4800 ± 3300 nM | [5] |

| EC50 | κ Opioid Receptor | > 10,000 nM (estimated) | [5] |

| Activity | δ Opioid Receptor | No activity | [5] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is brain-penetrant and has a moderate half-life.

| Parameter | Species | Value | Reference |

| In vivo half-life | Mouse | 4.8 ± 0.6 hours | [5] |

| Brain/Plasma Ratio (2h post-IV) | Mouse | 0.55 | [5] |

| Brain Concentration (10 mg/kg IP, 120 min) | Mouse | 660 ± 51 nM | [5] |

In Vivo Efficacy

In preclinical models of alcohol use disorder, this compound has been shown to reduce alcohol consumption and relapse-like behaviors.[1]

| Model | Species | Effect of this compound (1.0 mg/kg) | Reference |

| Home-cage limited access drinking | Wistar Rat | Reduced alcohol intake | [1] |

| Operant responding for alcohol | Wistar Rat | Reduced responding | [1] |

| Escalation of alcohol intake | Wistar Rat | Reduced escalation | [1] |

| Stress-induced relapse | Wistar Rat | Attenuated relapse | [1] |

| Cue-induced relapse | Wistar Rat | Attenuated relapse | [1] |

| Acute alcohol withdrawal-induced anxiety | Wistar Rat | Potently reversed anxiety | [1] |

In a mouse model of PTSD, this compound was found to impair the consolidation of fear memory, suggesting its potential to prevent the development of PTSD-like symptoms.[2]

| Model | Species | Effect of this compound (3 mg/kg) | Reference |

| Cued-fear memory consolidation | Mouse | Impaired consolidation | [5] |

| Locomotor activity | Mouse | No effect | [5] |

| Anxiety-like behavior (Open field) | Mouse | No effect | [6] |

| Footshock reactivity | Mouse | No effect | [5] |

Experimental Protocols

Elevated Plus Maze (Anxiety-Like Behavior)

This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

Operant Alcohol Self-Administration

This model assesses the reinforcing properties of alcohol and the motivation of animals to consume it.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a small amount of alcohol solution (e.g., 10-20% ethanol). This often involves a "sucrose fading" procedure where the concentration of sucrose in the solution is gradually decreased while the ethanol concentration is increased.

-

Testing: Once stable responding is established, the effect of a compound like this compound on lever pressing for alcohol is assessed. This can be done under various reinforcement schedules (e.g., fixed ratio, progressive ratio).

-

-

Parameters Measured:

-

Number of active lever presses (for alcohol).

-

Number of inactive lever presses (control).

-

Amount of alcohol consumed.

-

-

Interpretation: A decrease in active lever presses and alcohol consumption indicates a reduction in the reinforcing effects of alcohol.

Contextual Fear Conditioning (PTSD Model)

This paradigm is used to study fear learning and memory, which are central to PTSD.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context (e.g., specific odor, lighting).

-

Procedure:

-

Habituation: The mouse is allowed to explore the conditioning chamber for a short period.

-

Conditioning: The mouse receives one or more pairings of a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild footshock. In contextual fear conditioning, the chamber itself serves as the conditioned stimulus.

-

Memory Test: At a later time (e.g., 24 or 48 hours), the mouse is returned to the conditioning context (without the US), and its freezing behavior (a natural fear response) is measured.

-

-

Parameters Measured:

-

Percentage of time spent freezing.

-

-

Interpretation: A reduction in freezing behavior during the memory test indicates an impairment in the consolidation or retrieval of the fear memory.

References

- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 6. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of SR-8993 on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of SR-8993, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor agonist, on the central nervous system (CNS). The information presented herein is collated from preclinical studies and is intended to inform further research and development of this compound for potential therapeutic applications.

Core Findings at a Glance

This compound has demonstrated significant activity within the CNS in animal models, primarily modulating behaviors related to anxiety, alcohol use disorder, and fear memory. Its mechanism of action is centered on the activation of the NOP receptor, a G-protein coupled receptor that plays a crucial role in various neurological processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Source |

| Effective Dose (Anxiolytic & Anti-Alcohol Seeking) | 1.0 mg/kg | Male Wistar Rats | Intraperitoneal | [1] |

| Brain Concentration (at 10 mg/kg dose) | 660 ± 51 nM (at 120 min post-injection) | Mice | Intraperitoneal | [2] |

| NOP-R EC50 | ~8.8 nM | In vitro | N/A | [2] |

| μ Opioid Receptor EC50 | ~4620 nM | In vitro | N/A | [2] |

| Selectivity (NOP-R vs. μ Opioid Receptor) | >100-fold | In vitro | N/A | [2] |

Table 2: Behavioral Effects of this compound in Animal Models

| Behavioral Model | Species | This compound Dose | Key Effect | Source |

| Elevated Plus-Maze (Anxiety) | Male Wistar Rats | 1.0 mg/kg | Mildly anxiolytic in naïve animals; potently reversed acute alcohol withdrawal-induced anxiety. | [1] |

| Home-Cage Limited Access Drinking (Alcohol Intake) | Male Wistar Rats | 1.0 mg/kg | Reduced alcohol consumption. | [1] |

| Operant Responding for Alcohol (Alcohol Seeking) | Male Wistar Rats | 1.0 mg/kg | Reduced operant responding for alcohol. | [1] |

| Stress- and Cue-Induced Reinstatement (Relapse) | Male Wistar Rats | 1.0 mg/kg | Attenuated relapse to alcohol seeking. | [1] |

| Cued-Fear Memory Consolidation | Mice | 10 mg/kg | Impaired cued-fear memory consolidation when administered pre- or post-fear conditioning. | [2] |

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

This compound acts as an agonist at the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, ultimately impacting neurotransmitter release and neuronal excitability.[3][4]

Experimental Workflow for Fear Conditioning Studies

The investigation of this compound's effect on fear memory consolidation typically follows a structured experimental workflow involving acclimatization, drug administration, fear conditioning, and memory testing.

Detailed Experimental Protocols

Elevated Plus-Maze for Anxiety-Like Behavior

-

Apparatus: A plus-shaped maze raised from the floor, with two open and two closed arms.

-

Procedure:

-

Animals (e.g., male Wistar rats) are administered this compound (1.0 mg/kg, i.p.) or vehicle.

-

Following a specified pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

-

Behavior is recorded and analyzed for time spent in and entries into the open and closed arms. Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms.[1]

-

Operant Conditioning for Alcohol Self-Administration

-

Apparatus: Operant conditioning chambers equipped with levers and a liquid delivery system.

-

Procedure:

-

Animals are trained to press a lever to receive an alcohol reward.

-

Once stable responding is achieved, animals are pre-treated with this compound (1.0 mg/kg, i.p.) or vehicle before the operant session.

-

The number of lever presses and alcohol rewards earned are recorded during the session. A reduction in these measures indicates a decrease in alcohol-seeking behavior.[1]

-

Cued-Fear Conditioning

-

Apparatus: A conditioning chamber and a distinct testing chamber.

-

Procedure:

-

Habituation: Mice are habituated to the conditioning chamber.

-

Drug Administration: this compound (10 mg/kg, i.p.) or vehicle is administered either 30 minutes before or immediately after the conditioning phase.[2]

-

Conditioning: In the conditioning chamber, an auditory cue (conditioned stimulus, CS) is paired with a mild footshock (unconditioned stimulus, US).

-

Memory Test: Approximately 24 hours later, mice are placed in the testing chamber, and the auditory cue is presented without the footshock. Freezing behavior is measured as an indicator of fear memory. Impaired memory consolidation is observed as reduced freezing in the this compound treated group compared to the vehicle group.[2]

-

Concluding Remarks

The preclinical data strongly suggest that this compound is a brain-penetrant NOP receptor agonist with significant potential for the treatment of CNS disorders, particularly those related to stress, anxiety, and addiction. Its ability to modulate alcohol-related behaviors and fear memory consolidation in animal models provides a solid foundation for further investigation. The detailed methodologies and summarized data in this guide are intended to facilitate the design of future studies to fully elucidate the therapeutic potential of this compound.

References

- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

SR-8993's Role in Modulating Fear Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fear-related disorders, such as post-traumatic stress disorder (PTSD), are characterized by the persistence of intrusive and debilitating fear memories. Recent research has identified the nociceptin/orphanin FQ (N/OFQ) system and its receptor, the Nociceptin Opioid Peptide (NOP) receptor (also known as OPRL1), as a key modulator of fear and anxiety. SR-8993, a potent and highly selective NOP receptor agonist, has emerged as a promising pharmacological tool and potential therapeutic lead for its ability to interfere with the consolidation of fear memories. This document provides an in-depth technical overview of the preclinical data supporting the role of this compound in fear memory modulation, detailed experimental protocols, and a summary of its pharmacological properties.

Introduction

The consolidation of fear memory is a critical process in the development of anxiety disorders. The amygdala plays a central role in the formation and storage of these memories.[1] The opioid system has been implicated in the modulation of fear and anxiety, with recent studies suggesting that opioid analgesia administered after a traumatic event may decrease the risk of developing PTSD.[2][3] The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, are expressed in brain regions critical for fear processing, including the amygdala.[4][5] Dysregulation of the gene encoding the NOP receptor, Oprl1, has been observed in mouse models of dysregulated fear.[2][3]

This compound is a novel, brain-penetrant small molecule that acts as a highly selective agonist for the NOP receptor.[6][7] It was developed to activate the NOP receptor over other opioid receptors, thereby avoiding narcotic and addictive side effects.[8] Preclinical studies have demonstrated that this compound impairs the consolidation of cued fear memory, suggesting its potential as a preventative treatment for PTSD when administered shortly after a traumatic event.[6][8]

Core Mechanism of Action

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The prevailing model suggests that the Oprl1/NOP receptor system acts as a "brake" on fear learning.[8] In a state of dysregulated fear, such as that modeled in PTSD, this braking system may be impaired.[8] By activating the NOP receptor, this compound is thought to promote a natural process that prevents fear learning from becoming overly generalized and consolidated.[8]

Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its activation typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]

-

Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability.[10]

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[10][11]

-

Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][9]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Receptor Selectivity (EC50) | ||

| NOP Receptor | 8.8 ± 1.38 nM | [7] |

| μ Opioid Receptor | 4800 ± 3300 nM | [7] |

| κ Opioid Receptor | >10,000 nM (estimated) | [7] |

| δ Opioid Receptor | No activity | [7] |

| Pharmacokinetics (in mice) | ||

| In vivo half-life | 4.8 ± 0.6 hours | [7] |

| Brain/plasma ratio (2h post-IV) | 0.55 | [7] |

| Brain concentration (10 mg/kg IP, 120 min) | 660 ± 51 nM | [7] |

Table 2: Behavioral Effects of this compound in Fear Conditioning

| Experiment | Treatment Group | Outcome Measure | Result | p-value | Reference |

| Cued Fear Memory Consolidation | This compound (3 mg/kg IP) 30 min before conditioning | % Freezing during fear expression (48h) | Impaired fear memory consolidation | p < 0.01 | [12] |

| Cued Fear Memory Consolidation | This compound (3 mg/kg IP) immediately after conditioning | % Freezing during fear expression (48h) | Impaired fear memory consolidation | p < 0.05 | [6][12] |

| Cued Fear Memory Consolidation (PTSD-like model) | This compound after immobilization stress and conditioning | % Freezing during fear expression | Impaired fear memory consolidation | p < 0.05 | [6] |

| Locomotor Activity | This compound (3 mg/kg IP) | Distance traveled in open field | No significant difference | N/A | [12] |

| Anxiety-like Behavior | This compound (3 mg/kg IP) | Time in center of open field | No significant difference | N/A | [12] |

| Pain Sensitivity | This compound (3 mg/kg IP) | Reactivity to footshock | No significant difference | N/A | [12] |

| Fear Acquisition | This compound (3 mg/kg IP) | % Freezing during conditioning | No significant difference | N/A | [12] |

Experimental Protocols

The primary paradigm used to evaluate the effect of this compound on fear memory is auditory fear conditioning in mice.

Auditory Fear Conditioning

Objective: To assess the ability of a mouse to learn and remember an association between a neutral auditory cue (conditioned stimulus, CS) and an aversive footshock (unconditioned stimulus, US).

Apparatus:

-

A set of fear conditioning chambers housed within sound-attenuating cabinets.[13]

-

Each chamber is equipped with a stainless-steel grid floor connected to a shock generator, a speaker to deliver the auditory cue, and a video camera to record behavior.[13][14]

Procedure:

-

Habituation (Day 0): (Optional, but recommended) Place the mouse in the conditioning chamber for a set period (e.g., 10 minutes) to acclimate to the environment.[15]

-

Conditioning (Day 1):

-

Place the mouse in the conditioning chamber.

-

Allow a baseline period of exploration (e.g., 2-3 minutes).[2][13]

-

Present the auditory CS (e.g., a tone of ~10 kHz, 80 dB) for a specific duration (e.g., 20-30 seconds).[2][14]

-

The CS co-terminates with the delivery of a mild footshock US (e.g., 0.4-0.7 mA for 1-2 seconds).[2][16]

-

Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (ITI) of 90-120 seconds.[14][16]

-

After the final pairing, leave the mouse in the chamber for an additional period (e.g., 2 minutes) before returning it to its home cage.[2]

-

-

Fear Expression (Cued Test) (Day 2 or 3):

-

Place the mouse in a novel context (different shape, flooring, and odor from the conditioning chamber) to minimize contextual fear.

-

After a baseline period, present the auditory CS (without the US) for several trials.

-

Record the mouse's behavior. The primary measure of fear is "freezing," defined as the complete absence of movement except for respiration.[2] Freezing duration is typically quantified as a percentage of the total CS presentation time.

-

This compound Administration Workflow

The administration of this compound is timed to target the consolidation phase of fear memory.

Logical Framework for Therapeutic Intervention

The rationale for using this compound as a preventative measure for PTSD is based on a clear logical progression from trauma to the potential for therapeutic intervention.

Conclusion and Future Directions

This compound represents a targeted pharmacological approach to the modulation of fear memory. Its high selectivity for the NOP receptor and its demonstrated efficacy in impairing fear memory consolidation in preclinical models make it a valuable tool for dissecting the neurobiology of fear and a promising candidate for the prevention of PTSD.[3][6][7] The lack of effect on locomotor activity, anxiety, and pain sensitivity at effective doses suggests a favorable side-effect profile.[12]

Future research should focus on:

-

Elucidating the precise downstream molecular targets of the NOP receptor signaling pathway in the amygdala that are responsible for impairing fear memory consolidation.

-

Investigating the efficacy of this compound in other models of fear-related disorders.

-

Conducting clinical trials to assess the safety and efficacy of NOP receptor agonists in human populations, particularly in individuals who have recently experienced trauma. The finding that a human OPRL1 gene variant is associated with PTSD symptoms provides a strong rationale for such translational studies.[2][8]

This technical guide provides a comprehensive summary of the current understanding of this compound's role in fear memory. The data strongly support the continued investigation of NOP receptor agonists as a novel therapeutic strategy for fear-related disorders.

References

- 1. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 3. Amygdala-dependent fear is regulated by Oprl1 in mice and humans with PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 7. anderolab.com [anderolab.com]

- 8. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]

- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. jove.com [jove.com]

- 14. SOP of fear conditioning test [ja.brc.riken.jp]

- 15. Fear Conditioning Assay in Mouse [bio-protocol.org]

- 16. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating SR-8993 for the Treatment of Alcohol Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of SR-8993, a novel, potent, and brain-penetrant small-molecule nociceptin/orphanin FQ (NOP) receptor agonist, as a potential therapeutic for alcohol use disorder (AUD). The data presented is primarily based on studies conducted in rat models of alcohol- and anxiety-related behaviors.

Core Findings and Mechanism of Action

This compound has demonstrated efficacy in reducing alcohol consumption and relapse-like behaviors in preclinical models. Its mechanism of action is centered on the activation of the NOP receptor, a G protein-coupled receptor that modulates various neurotransmitter systems implicated in stress, reward, and addiction.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, NOP receptor activation modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2][3][4][5] This collective action results in a general reduction of neuronal excitability and neurotransmitter release. The signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)

| Condition | Treatment | Dose (mg/kg) | Time in Open Arms (%) | Closed Arm Entries | Reference |

| Naïve | Vehicle | - | ~20% | Not Reported | [6] |

| Naïve | This compound | 1.0 | ~45% | No significant change | [6] |

| Alcohol Withdrawal | Vehicle | - | ~10%## | Not Reported | [6] |

| Alcohol Withdrawal | This compound | 1.0 | ~35%** | No significant change | [6] |

| p < 0.05 vs. vehicle; ##p < 0.01 vs. non-alcohol control; **p = 0.01 vs. withdrawal vehicle. |

Table 2: Effects of this compound on Alcohol Consumption and Seeking

| Experimental Model | Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |

| Home-cage limited access drinking | This compound | 1.0 | Alcohol Intake | Reduced | [7] |

| Operant responding for alcohol | This compound | 1.0 | Lever Presses for Alcohol | Reduced | [7] |

| Intermittent access to alcohol | This compound | 1.0 | Escalated Alcohol Intake | Reduced | [7] |

| Cue-induced relapse | This compound | 1.0 | Alcohol Seeking | Attenuated | [7] |

| Stress-induced relapse | This compound | 1.0 | Alcohol Seeking | Attenuated | [7] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Animals

Studies were conducted using male Wistar rats.[7]

Drug Administration

This compound was administered via intraperitoneal (i.p.) injection. For the elevated plus-maze test, this compound (1 mg/kg) was administered 45 minutes prior to the test.[6]

Elevated Plus-Maze (EPM)

The EPM is used to assess anxiety-like behavior. The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic effects are indicated by an increase in the time spent in the open arms. For alcohol withdrawal-induced anxiety, rats were administered a high dose of alcohol (3.5 g/kg, i.p.) 12 hours before the EPM test.[6]

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. researchgate.net [researchgate.net]

- 7. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SR-8993: A Nociceptin Receptor Agonist for Post-Traumatic Stress Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Post-traumatic stress disorder (PTSD) presents a significant therapeutic challenge with a substantial unmet medical need for novel, effective pharmacological interventions. Preclinical research has identified the nociceptin/orphanin FQ (N/OFQ) system, and its receptor (NOP-R), as a promising target for modulating fear and anxiety. This whitepaper provides a comprehensive technical overview of the preclinical data for SR-8993, a highly selective NOP receptor agonist, in the context of PTSD. The data herein summarizes the pharmacological properties, pharmacokinetic profile, and efficacy of this compound in a validated mouse model of PTSD, underscoring its potential as a preventative treatment for fear memory consolidation following a traumatic event.

Introduction to this compound and the NOP Receptor System

This compound is a small molecule, highly selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain perception, reward, and the modulation of stress and anxiety.[1] Dysregulation of the gene encoding the NOP receptor, OPRL1, has been observed in the amygdala of mice subjected to trauma, a brain region critical for fear processing.[1] Activation of the NOP receptor is hypothesized to serve as a "brake" on fear learning, suggesting that NOP receptor agonists could mitigate the development of excessive fear responses characteristic of PTSD.[2]

Pharmacological and Pharmacokinetic Profile of this compound

This compound exhibits high selectivity for the NOP receptor over other classical opioid receptors, minimizing the potential for undesirable side effects such as dependence and addiction.[1][2] Its pharmacokinetic properties in mice indicate good brain penetration and a suitable half-life for therapeutic intervention.[3]

Table 1: In Vitro Receptor Selectivity of this compound[3]

| Receptor | EC50 (nM) |

| NOP Receptor (NOP-R) | ~8.8 (inferred) |

| μ Opioid Receptor | 4800 ± 3300 |

| κ Opioid Receptor | > 10,000 (estimated) |

| δ Opioid Receptor | No activity |

Table 2: Pharmacokinetic Properties of this compound in Mice[3]

| Parameter | Value | Conditions |

| In Vivo Half-life | 4.8 ± 0.6 hours | - |

| Brain/Plasma Ratio | 0.55 | 2 hours after intravenous dosing |

| Brain Concentration | 660 ± 51 nM | 120 min after 10 mg/kg intraperitoneal administration |

Preclinical Efficacy in a Mouse Model of PTSD

The efficacy of this compound in mitigating PTSD-like symptoms was evaluated in a mouse model of dysregulated fear.[1] The primary outcome measure was the impairment of fear memory consolidation.[1]

Behavioral Assays

Systemic administration of this compound (3 mg/kg) did not produce any significant changes in locomotor activity or anxiety-like behavior in the open field test, indicating a lack of sedative or anxiolytic effects at this dose.[1]

In a cued-fear conditioning paradigm, this compound (3 mg/kg, administered systemically) did not affect fear acquisition but significantly impaired the consolidation of fear memory when evaluated 48 hours later.[1] This suggests that this compound may prevent the formation of excessive fear memories after a traumatic event.[2]

Table 3: Summary of this compound Efficacy in Behavioral Assays[1]

| Behavioral Assay | This compound Dose (Systemic) | Outcome | Statistical Significance |

| Open Field Test | 3 mg/kg | No significant effect on locomotor activity or time spent in the center. | Not significant |

| Cued-Fear Conditioning | 3 mg/kg | Impaired fear memory consolidation (reduced freezing in fear expression test). | P < 0.01 |

Experimental Protocols

Animals

Adult male C57BL/6J mice were used in the preclinical studies.[1]

Drug Administration

For systemic administration, this compound was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[3] For central amygdala infusions, this compound was delivered directly into the target brain region.[1]

Open Field Test

-

Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of white Plexiglas.

-

Procedure: Mice were placed in the center of the arena and allowed to explore freely for 30 minutes.[1] Their movement was tracked by an automated video system.

-

Parameters Measured: Total distance traveled and time spent in the center of the arena.[1]

Cued-Fear Conditioning

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a speaker to present an auditory cue (tone).

-

Procedure:

-

Conditioning (Day 1): Mice were placed in the chamber and, after a baseline period, were presented with a conditioned stimulus (CS; an auditory tone) that co-terminated with an unconditioned stimulus (US; a mild electric footshock). This pairing was repeated multiple times.

-

Fear Expression (Day 3): 48 hours after conditioning, mice were placed in a novel context and presented with the CS alone.[1]

-

-

Parameter Measured: Freezing behavior (the complete absence of movement except for respiration) was scored as an index of fear.[1]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound initiates a G-protein-coupled signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is believed to modulate neuronal excitability and synaptic plasticity in brain regions associated with fear and anxiety.

References

Methodological & Application

Application Notes and Protocols for SR-8993 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-8993 is a potent and selective small-molecule agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain perception, anxiety, and reward pathways.[1][3] Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in treating conditions such as alcohol use disorder, anxiety, and post-traumatic stress disorder (PTSD).[2][4] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and safety of this compound in rodent models, based on currently available data.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o).[1][3] Upon activation by an agonist like this compound, the G protein dissociates, leading to a cascade of intracellular signaling events.[3][5]

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][5]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1][5][6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has also been shown to stimulate MAPK signaling cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can influence gene expression and cellular proliferation.[5][7]

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR-8993 in Murine Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of SR-8993 in mouse behavioral studies. This compound is a potent and highly selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP-R), a target of significant interest for its role in modulating stress, anxiety, and fear memory.

Mechanism of Action: NOP Receptor Signaling

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the NOP receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Recommended Dosages and Administration

The appropriate dosage of this compound can vary depending on the specific behavioral paradigm and the research question. The following table summarizes recommended dosages from preclinical studies in mice and rats.

| Behavioral Assay | Species | Dose | Administration Route | Key Findings |

| Fear Memory Consolidation | Mouse | 3 mg/kg | Intraperitoneal (i.p.) | Impaired cued-fear memory consolidation when administered 30 minutes before or immediately after fear conditioning.[1] |

| Anxiety-Like Behavior | Rat | 1.0 mg/kg | Not specified | Exhibited anxiolytic effects in the elevated plus-maze.[2] |

| Central Administration | Mouse | Not specified | Central Amygdala Infusion | Impaired fear memory consolidation.[1] |

Note: While the 1.0 mg/kg dose for anxiety-like behavior was determined in rats, it can serve as a starting point for dose-response studies in mice. A dose of 10 mg/kg (i.p.) in mice has been shown to achieve a high brain concentration, providing a rationale for dose selection.[1]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols are based on established procedures and should be adapted to include the administration of this compound at the desired dose and time point relative to the behavioral test.

Fear Conditioning

This paradigm assesses associative fear learning and memory.

Protocol:

-

Habituation (Day 0): Handle mice for 1-2 minutes for 2-3 days leading up to the experiment to reduce handling stress.

-

Conditioning (Day 1):

-

Place the mouse in the conditioning chamber and allow for a 2-minute acclimation period.

-

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 20 seconds).

-

Co-terminate the CS with an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA, 1-2 seconds).

-

Repeat CS-US pairings for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).

-

Administer this compound (3 mg/kg, i.p.) or vehicle 30 minutes before or immediately after the conditioning session.[1]

-

-

Contextual Fear Testing (Day 2):

-

Place the mouse back into the same conditioning chamber for a 5-minute test session without presenting the CS or US.

-

Record the percentage of time the mouse spends freezing, which is indicative of contextual fear memory.

-

-

Cued Fear Testing (Day 3):

-

Place the mouse in a novel context with different visual, tactile, and olfactory cues.

-

After a 2-minute acclimation period, present the CS (tone) for a 3-minute period.

-

Record the percentage of time the mouse spends freezing in response to the cue, which indicates cued fear memory.

-

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

-

Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) elevated above the floor (e.g., 40-50 cm). Two opposite arms are enclosed by walls (e.g., 15 cm high), and the other two are open.

-

Habituation: Acclimate the mouse to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer this compound (a starting dose of 1.0 mg/kg, i.p., is suggested for dose-response studies) or vehicle 30 minutes prior to testing.

-

Test Procedure:

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for a 5-minute session.

-

The session is recorded by a video camera mounted above the maze.

-

-

Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these measures is indicative of an anxiolytic effect.

Novel Object Recognition (NOR)

The NOR test assesses recognition memory in rodents, based on their innate tendency to spend more time exploring a novel object than a familiar one.

Protocol:

-

Habituation (Day 1):

-

Place the mouse in an open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes. This is done to reduce novelty-induced stress on the testing day.

-

-

Training/Familiarization (Day 2, T1):

-

Place two identical objects in the arena.

-

Place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.

-

-

Retention Interval:

-

Return the mouse to its home cage for a defined retention interval (e.g., 1 to 24 hours).

-

This compound or vehicle can be administered at different time points relative to the training or testing phase to investigate its effects on memory acquisition, consolidation, or retrieval. A systemic dose of 3 mg/kg (i.p.) could be a starting point for investigation based on its efficacy in fear memory consolidation.

-

-

Testing (Day 2, T2):

-

Return the mouse to the same arena, where one of the familiar objects has been replaced with a novel object.

-

Allow the mouse to explore freely for 5-10 minutes.

-

-

Data Analysis:

-

Record the time spent exploring each object (sniffing or touching with the nose).

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as apparatus dimensions, lighting conditions, and inter-trial intervals based on their specific experimental needs and in accordance with institutional animal care and use guidelines. Dose-response studies are recommended to determine the optimal dose of this compound for each specific behavioral paradigm.

References

- 1. Behavioral and neurochemical effects of nociceptin/orphanin FQ receptor activation in the social defeat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SR-8993 Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of SR-8993, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist. The following sections detail the signaling pathway of this compound, protocols for its administration, and a discussion on the different routes of administration based on available scientific literature.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the NOP receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. Primarily, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[2] This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Furthermore, NOP receptor activation leads to the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The collective effect of these actions is a reduction in neuronal excitability.

Beyond the canonical G-protein signaling, the NOP receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1]

Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the NOP receptor.

Experimental Protocols

Intraperitoneal (IP) Administration of this compound in Rodents

Intraperitoneal injection is a common method for administering substances to small laboratory animals. The following protocol is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation as determined by solubility and stability studies)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in the chosen sterile vehicle to the desired final concentration. Ensure complete dissolution. The solution should be prepared fresh before each experiment unless stability data indicates otherwise.

-

Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.

-

-

Animal Handling and Injection:

-

Properly restrain the animal (mouse or rat). For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.

-

Tilt the animal's head downwards at a slight angle.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

-

Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

-

Slowly inject the this compound solution. The volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Experimental Workflow for IP Administration:

Comparison of Administration Routes: Intraperitoneal vs. Oral

A direct quantitative comparison of the pharmacokinetics and pharmacodynamics of this compound following intraperitoneal versus oral administration is not possible at this time due to a lack of published studies utilizing the oral route for this specific compound. The available scientific literature predominantly describes the effects of this compound following systemic administration, often via intraperitoneal injection in preclinical models.[3]

Below is a general comparison of the two administration routes based on established pharmacological principles.

| Feature | Intraperitoneal (IP) Administration | Oral (PO) Administration |

| Absorption | Generally rapid and more complete than oral administration. The large surface area of the peritoneum facilitates absorption into the systemic circulation.[4] | Absorption can be variable and is dependent on factors such as the drug's physicochemical properties (e.g., solubility, permeability), formulation, and gastrointestinal tract conditions.[5] |

| Bioavailability | Typically higher than oral administration as it bypasses the gastrointestinal tract and first-pass metabolism in the liver to a large extent. | Often lower and more variable due to potential degradation in the GI tract and significant first-pass metabolism in the gut wall and liver.[5] |

| Onset of Action | Generally faster than oral administration due to more rapid absorption. | Slower onset of action as the drug must first be absorbed from the gastrointestinal tract. |

| Clinical Relevance | Primarily used in preclinical animal studies and less common for systemic drug delivery in humans, except for some specific applications like intraperitoneal chemotherapy.[4] | The most common and convenient route of drug administration in humans.[6] |

| Advantages | - Higher bioavailability- Faster onset of action- Useful for drugs with poor oral absorption | - Convenient and non-invasive- High patient compliance- Cost-effective |

| Disadvantages | - Invasive procedure- Risk of infection and injury to internal organs- Not a common route for human therapeutics | - Variable absorption and bioavailability- Subject to first-pass metabolism- Potential for GI side effects |

Logical Relationship of Administration Route Choice:

Conclusion

This compound is a promising NOP receptor agonist with potential therapeutic applications. The current body of research primarily utilizes intraperitoneal administration in preclinical models to investigate its pharmacological effects. While this route offers advantages in terms of bioavailability and rapid onset in a research setting, future development for clinical use will likely necessitate the exploration of orally bioavailable formulations. Further studies are required to determine the pharmacokinetic and pharmacodynamic profile of this compound following oral administration to enable a direct and quantitative comparison with the intraperitoneal route.

References

- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 3. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral bioavailability and first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR-8993: Solubility and In Vivo Vehicle Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SR-8993, a potent and selective NOP (Nociceptin/Orphanin FQ receptor) agonist, and protocols for its preparation for in vivo studies. Adherence to these guidelines is crucial for ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Table 1: this compound Solubility and Vehicle Preparation Summary

| Solvent/Vehicle | Solubility | Recommended Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Data not available | Preparation of high-concentration stock solutions | It is common practice to first dissolve compounds of this nature in a minimal amount of DMSO before further dilution. |

| Ethanol | Data not available | Alternative solvent for stock solution preparation | May be used in combination with other co-solvents. |

| Physiological Saline (0.9% NaCl) | Soluble for in vivo dosing | Direct preparation of dosing solutions for intraperitoneal (IP) administration.[1] | A proven vehicle for systemic administration in animal models.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection using Physiological Saline

This protocol is adapted from established in vivo studies and is suitable for achieving systemic exposure to this compound in rodent models.

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% w/v sodium chloride in water for injection)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles for administration

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Reconstitution: Add the weighed this compound powder to a sterile vial.

-

Solubilization: Add the calculated volume of sterile physiological saline to the vial.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes may be employed.

-

Visual Inspection: Ensure the final solution is clear and free of any visible particulates before administration.

-

Administration: The solution is now ready for intraperitoneal injection. A typical injection volume for mice is 8 ml/g of body weight.[1] Doses of 3 mg/kg and 10 mg/kg have been used effectively in mice.[1]

Protocol 2: General Protocol for Preparing this compound Stock Solutions

For experiments requiring a high-concentration stock solution, for example, for in vitro assays or for dilution into other vehicles, the following general protocol can be used.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization: Add a minimal volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in solubilization if necessary.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR).[2] The activation of the NOP receptor initiates a cascade of intracellular signaling events.

Caption: this compound activates the NOP receptor, leading to downstream signaling.

The binding of this compound to the NOP receptor leads to the activation of inhibitory G proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3] Concurrently, G protein activation modulates ion channel activity by inhibiting voltage-gated calcium (Ca2+) channels and activating inwardly rectifying potassium (K+) channels, leading to neuronal hyperpolarization and reduced excitability.[2][4] Furthermore, agonist binding can lead to the recruitment of β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[4][5]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.

References

- 1. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR-8993 in Fear Conditioning Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction